5-Chloro-N,N-dimethylindoline-2-carboxamide
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Overview
Description
5-Chloro-N,N-dimethylindoline-2-carboxamide is a compound belonging to the class of organic compounds known as indolines. Indolines are characterized by a fused ring system consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethylindoline-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindoline-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with dimethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted indoline compounds.
Scientific Research Applications
5-Chloro-N,N-dimethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycogen phosphorylase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including ischemic brain injury.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylindoline-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit brain-type glycogen phosphorylase (PYGB), which plays a role in glycogen metabolism. By inhibiting PYGB, the compound can exert protective effects against cellular hypoxia/reoxygenation injury in astrocytes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another indole derivative with similar structural features.
5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene: A compound with a similar indoline core but different functional groups.
Uniqueness
5-Chloro-N,N-dimethylindoline-2-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to inhibit glycogen phosphorylase and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
QOENVUXDPBFCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
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